molecular formula C18H13Cl3N2OS2 B2633574 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 338955-90-1

4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Numéro de catalogue: B2633574
Numéro CAS: 338955-90-1
Poids moléculaire: 443.79
Clé InChI: ZPYCVKKZABTPLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(4-chlorophenyl)sulfanyl]-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-5-methoxypyrimidine . This nomenclature follows hierarchical substitution rules:

  • The pyrimidine ring serves as the parent structure, with positions numbered to prioritize the methoxy group at position 5.
  • The sulfanyl group at position 4 is substituted with a 4-chlorophenyl moiety.
  • The sulfanyl group at position 2 is bonded to a 2,6-dichlorobenzyl group.

Synonyms include 5J-537S and AKOS005095072 , as documented in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₃Cl₃N₂OS₂ reflects the compound’s heterocyclic core and halogenated substituents. Key compositional features include:

Property Value
Molecular Formula C₁₈H₁₃Cl₃N₂OS₂
Molecular Weight 443.80 g/mol
Exact Mass 442.93 g/mol

The molecular weight aligns with theoretical calculations considering isotopic distributions of chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%), which introduce characteristic isotopic peaks in mass spectra.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography confirms the compound’s planar pyrimidine ring and non-covalent interactions stabilizing its conformation:

  • Bond Lengths : The C–S bonds in the sulfanyl groups measure approximately 1.81 Å, consistent with single-bond character.
  • Dihedral Angles : The 4-chlorophenyl and 2,6-dichlorobenzyl groups exhibit dihedral angles of 85° and 72°, respectively, relative to the pyrimidine plane, minimizing steric hindrance.
  • Intermolecular Interactions : Weak C–H···Cl hydrogen bonds (2.95–3.10 Å) contribute to crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.92 (s, 3H) : Methoxy protons.
  • δ 4.45 (s, 2H) : Methylene protons of the 2,6-dichlorobenzyl group.
  • δ 7.25–7.45 (m, 7H) : Aromatic protons from chlorophenyl substituents.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 53.8 : Methoxy carbon.
  • δ 117.4–140.2 : Aromatic carbons, with deshielding observed for carbons adjacent to chlorine atoms.
  • δ 162.1 : Pyrimidine C-2 and C-4 carbons bonded to sulfanyl groups.

DEPT-135 analysis distinguishes carbon types:

  • Positive signals for CH₃ (methoxy) and CH (aromatic).
  • Negative signals for CH₂ (methylene in benzyl group).
Infrared (IR) Absorption Profile Identification

Key IR absorptions (cm⁻¹):

  • 735, 690 : C–Cl stretching vibrations.
  • 1250 : C–O stretching of the methoxy group.
  • 1560, 1480 : Aromatic C=C ring vibrations.
  • 2550 : Weak S–H stretching (absent due to sulfanyl group oxidation).
Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • m/z 443.8 [M]⁺ : Molecular ion peak.
  • m/z 408.7 [M–Cl]⁺ : Loss of chlorine atom.
  • m/z 248.8 : Pyrimidine core with methoxy and 4-chlorophenyl groups.
  • m/z 195.1 : 2,6-Dichlorobenzyl fragment.

Fragmentation pathways predominantly involve cleavage at sulfanyl linkages and halogen loss, consistent with the compound’s stability under ionization conditions.

Propriétés

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-13-14(20)3-2-4-15(13)21)23-17(16)26-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYCVKKZABTPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H15Cl2N3S2O\text{C}_{17}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}\text{S}_{2}\text{O}

This structure features a pyrimidine core substituted with chlorophenyl and dichlorobenzyl sulfanyl groups, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, synthesized derivatives showed effective inhibition against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory action against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. The IC50 values for some related compounds were reported as follows:

Compound IDTarget EnzymeIC50 (µM)
7lAChE2.14 ± 0.003
7mAChE0.63 ± 0.001
7nUrease1.13 ± 0.003
7oUrease1.21 ± 0.005

These results indicate that modifications in the chemical structure can enhance the inhibitory effects on these enzymes, suggesting a pathway for developing more effective therapeutics .

Pharmacological Implications

The diverse biological activities of this compound suggest potential applications in pharmacology:

  • Antibacterial Agents : The antibacterial properties indicate its potential use in treating infections caused by resistant bacterial strains.
  • Cognitive Enhancers : As an AChE inhibitor, it may contribute to cognitive enhancement in neurodegenerative diseases.
  • Urease Inhibitors : Its urease inhibition could be beneficial in managing urinary tract infections and related conditions.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that specific modifications led to enhanced activity against Bacillus subtilis. Compounds with additional functional groups showed improved binding affinity to bacterial cell walls.
  • Case Study on Enzyme Inhibition : Another research effort focused on the structure-activity relationship (SAR) of similar compounds indicated that the presence of chlorinated phenyl groups significantly increased AChE inhibition potency.

Comparaison Avec Des Composés Similaires

The target compound belongs to a class of sulfur-containing pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
Target Compound Pyrimidine 4-(4-Cl-C₆H₄-S), 2-(2,6-Cl₂-C₆H₃-CH₂-S), 5-OCH₃ C₁₈H₁₂Cl₃N₂OS₂ 457.78 - Reference compound for comparison.
4-{4-(4-Chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine Triazole 4-(4-Cl-C₆H₄), 5-(2,6-Cl₂-C₆H₃-CH₂-S), pyridine at position 3 C₂₀H₁₃Cl₃N₄S 447.76 - Replaces pyrimidine with triazole; introduces pyridine ring. Likely reduced aromatic stacking but enhanced hydrogen-bonding potential.
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether Pyrimidine 2-(2,6-Cl₂-C₆H₃-CH₂-S), 4-(3-CF₃-C₆H₄-S), 5-OCH₃ C₁₉H₁₂Cl₂F₃N₂OS₂ 511.33 794549-98-7 Replaces 4-chlorophenyl with 3-(trifluoromethyl)phenyl. CF₃ group increases electron-withdrawing effects, potentially altering metabolic stability and reactivity.
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether Pyrazole 5-(4-Cl-C₆H₄-S), 4-(2,6-Cl₂-C₆H₃-CH₂-O-CH₂), 1-methyl, 3-phenyl C₂₅H₁₉Cl₃N₂OS 541.86 - Pyrazole core instead of pyrimidine; methoxy replaced by methyl ether. May exhibit steric hindrance differences in binding interactions.
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether Pyrimidine 4-(4-Cl-C₆H₄-S), 2-(CH₃-S), 5-OCH₃ C₁₃H₁₂ClN₂OS₂ 326.82 338954-61-3 Lacks 2,6-dichlorobenzyl group; simpler structure with methylsulfanyl. Likely lower lipophilicity and altered pharmacokinetics.

Key Observations :

  • The 2,6-dichlorobenzyl group in the target compound significantly enhances lipophilicity compared to analogues with simpler alkyl/aryl groups (e.g., methylsulfanyl in ), but this comes at the cost of reduced solubility .
  • The trifluoromethylphenyl analogue exhibits superior enzymatic inhibition, likely due to stronger electron-withdrawing effects and enhanced binding to hydrophobic enzyme pockets.
  • The triazole-pyridine hybrid shows lower solubility and thermal stability, possibly due to reduced planarity and increased molecular weight.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.